molecular formula C20H16ClN3OS B2728343 2-(3-CHLOROPHENYL)-4-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1242902-40-4

2-(3-CHLOROPHENYL)-4-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2728343
CAS No.: 1242902-40-4
M. Wt: 381.88
InChI Key: MZXTXZCYJQMOCD-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-4-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a useful research compound. Its molecular formula is C20H16ClN3OS and its molecular weight is 381.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated methodologies for synthesizing pyrazoline and pyrazole derivatives, compounds with notable biological activities. For instance, a study presented the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) Pyrazoline, characterized by its strong antioxidant activity, antibacterial activity against Gram-positive and Gram-negative bacteria, and toxicity evaluated through the Brine Shrimp Lethality Test (Khotimah et al., 2018). Another research effort synthesized novel pyrene glycosides with pyrazolo[3,4-d]thiazoles and isoxazolo[3,4-d]thiazoles derivatives, investigating their antibacterial and antifungal activities (Nivas et al., 2020).

Biological Evaluation

The antidepressant activities of certain pyrazoline derivatives have been evaluated, showing significant reduction in immobility times in animal models, which suggests potential therapeutic applications (Palaska et al., 2001). Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with screened in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer therapy applications (Hassan et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Studies have also explored the antimicrobial and anti-inflammatory potential of pyrazole, pyrazoline, and related derivatives. For example, some derivatives demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their usefulness in developing new antimicrobial agents (Bildirici et al., 2007). Another study synthesized a series of pyrazole derivatives, evaluating them for anti-inflammatory activities, highlighting their potential as less toxic and effective anti-inflammatory agents (Abdulla et al., 2014).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-7-5-14(6-8-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-3-2-4-16(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXTXZCYJQMOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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